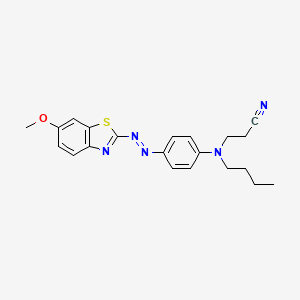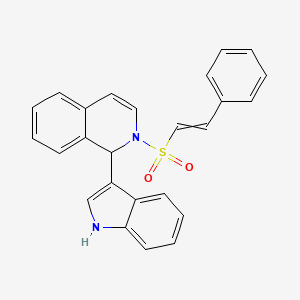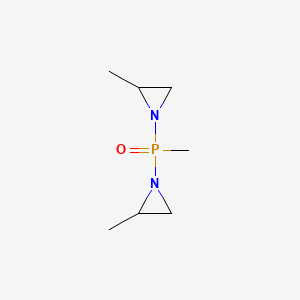
1,1'-(Methylphosphinylidene)bis(2-methylaziridine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Methylphosphinylidene)bis(2-methylaziridine) is a chemical compound with the molecular formula C7H15N2OP and a molecular weight of 174.18 g/mol . This compound is known for its unique structure, which includes a phosphinylidene group linked to two aziridine rings. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1,1’-(Methylphosphinylidene)bis(2-methylaziridine) typically involves the reaction of methylphosphonous dichloride with 2-methylaziridine . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency.
Chemical Reactions Analysis
1,1’-(Methylphosphinylidene)bis(2-methylaziridine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-(Methylphosphinylidene)bis(2-methylaziridine) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(Methylphosphinylidene)bis(2-methylaziridine) involves its interaction with molecular targets through its aziridine rings and phosphinylidene group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity. The pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1,1’-(Methylphosphinylidene)bis(2-methylaziridine) can be compared with other similar compounds such as:
1,1’-(Methylphosphoryl)bis(2-methylaziridine): This compound has a similar structure but with a phosphoryl group instead of a phosphinylidene group.
Methylbis(2-methyl-1-aziridinyl)phosphine oxide: This compound features a phosphine oxide group, which affects its reactivity and applications.
The uniqueness of 1,1’-(Methylphosphinylidene)bis(2-methylaziridine) lies in its specific combination of aziridine rings and a phosphinylidene group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
60671-03-6 |
|---|---|
Molecular Formula |
C7H15N2OP |
Molecular Weight |
174.18 g/mol |
IUPAC Name |
2-methyl-1-[methyl-(2-methylaziridin-1-yl)phosphoryl]aziridine |
InChI |
InChI=1S/C7H15N2OP/c1-6-4-8(6)11(3,10)9-5-7(9)2/h6-7H,4-5H2,1-3H3 |
InChI Key |
DEBOZTDUTRZWOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1P(=O)(C)N2CC2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



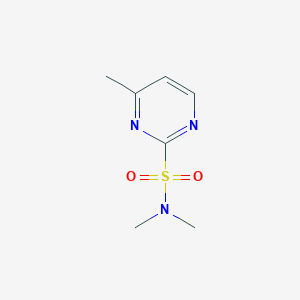

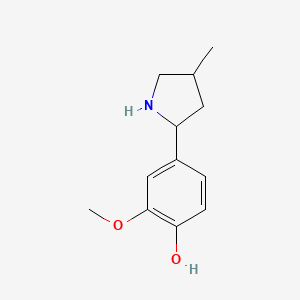

![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)
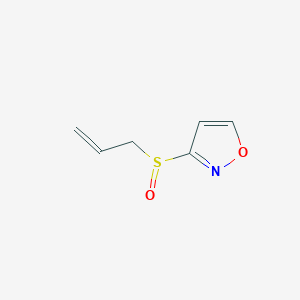
![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)
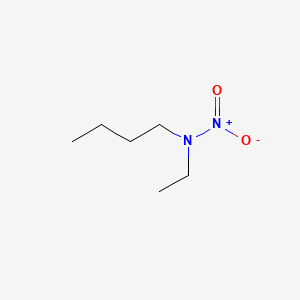
![4-{2-[4-(Methylamino)phenyl]ethenyl}phenol](/img/structure/B13948069.png)
![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)
